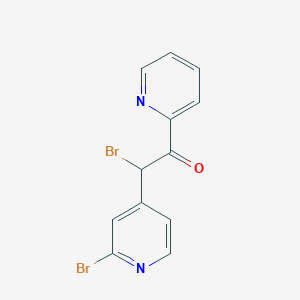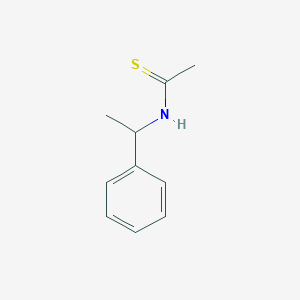![molecular formula C20H18ClNO4 B13880367 Methyl 3-[3-(4-chlorobenzoyl)-6-methoxyindol-1-yl]propanoate](/img/structure/B13880367.png)
Methyl 3-[3-(4-chlorobenzoyl)-6-methoxyindol-1-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[3-(4-chlorobenzoyl)-6-methoxyindol-1-yl]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a complex structure with a chlorobenzoyl group, a methoxyindole moiety, and a propanoate ester group.
Méthodes De Préparation
The synthesis of Methyl 3-[3-(4-chlorobenzoyl)-6-methoxyindol-1-yl]propanoate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via Friedel-Crafts acylation, where the indole reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Methoxylation: The methoxy group can be introduced through methylation using a methylating agent such as dimethyl sulfate or methyl iodide.
Esterification: Finally, the ester group is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Methyl 3-[3-(4-chlorobenzoyl)-6-methoxyindol-1-yl]propanoate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
Methyl 3-[3-(4-chlorobenzoyl)-6-methoxyindol-1-yl]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-[3-(4-chlorobenzoyl)-6-methoxyindol-1-yl]propanoate involves its interaction with specific molecular targets. The chlorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyindole moiety may also play a role in modulating biological pathways, such as those involved in inflammation or cell proliferation.
Comparaison Avec Des Composés Similaires
Methyl 3-[3-(4-chlorobenzoyl)-6-methoxyindol-1-yl]propanoate can be compared with other similar compounds, such as:
Methyl 3-[3-(4-bromobenzoyl)-6-methoxyindol-1-yl]propanoate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Methyl 3-[3-(4-fluorobenzoyl)-6-methoxyindol-1-yl]propanoate: Contains a fluorine atom, potentially altering its pharmacokinetic properties.
Methyl 3-[3-(4-methylbenzoyl)-6-methoxyindol-1-yl]propanoate: The presence of a methyl group instead of chlorine can influence its chemical behavior and interactions.
Propriétés
Formule moléculaire |
C20H18ClNO4 |
|---|---|
Poids moléculaire |
371.8 g/mol |
Nom IUPAC |
methyl 3-[3-(4-chlorobenzoyl)-6-methoxyindol-1-yl]propanoate |
InChI |
InChI=1S/C20H18ClNO4/c1-25-15-7-8-16-17(20(24)13-3-5-14(21)6-4-13)12-22(18(16)11-15)10-9-19(23)26-2/h3-8,11-12H,9-10H2,1-2H3 |
Clé InChI |
ISTVIISABQNFHS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=CN2CCC(=O)OC)C(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dimethylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13880286.png)

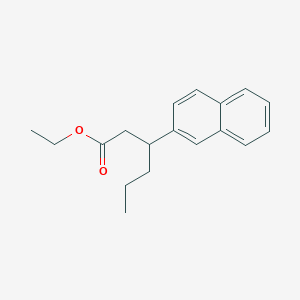

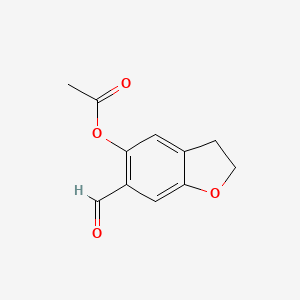
![1h-Indole,7-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13880317.png)
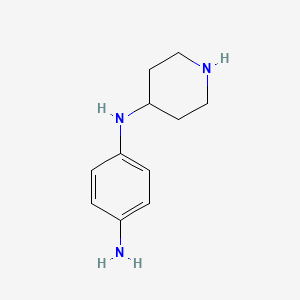
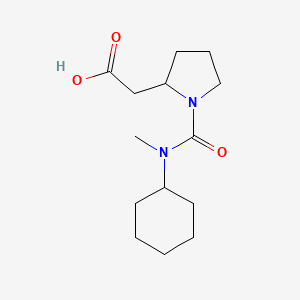
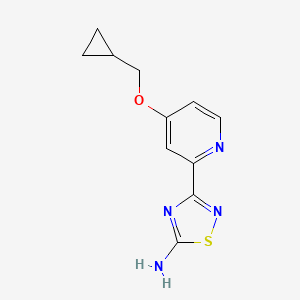
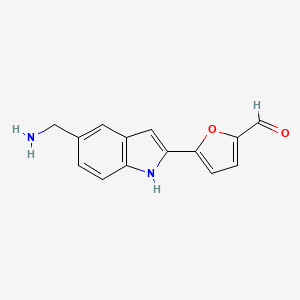
![2-[(Benzylamino)methyl]-3-methylaniline](/img/structure/B13880371.png)
